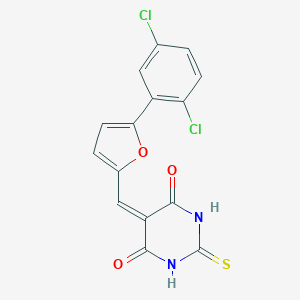

5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Beschreibung

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione belongs to the dihydropyrimidine-dione class, characterized by a six-membered heterocyclic core with fused thioxo and carbonyl groups. This compound features a 2,5-dichlorophenyl-substituted furan moiety conjugated via a methylene bridge to the pyrimidine ring.

Below, we compare this compound with closely related derivatives.

Eigenschaften

IUPAC Name |

5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3S/c16-7-1-3-11(17)9(5-7)12-4-2-8(22-12)6-10-13(20)18-15(23)19-14(10)21/h1-6H,(H2,18,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSXQQLZAOSYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H12Cl2N2O3S

- Molecular Weight : 414.28 g/mol

- CAS Number : 959343-20-5

This compound features a thioxodihydropyrimidine core linked to a furan moiety substituted with a dichlorophenyl group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Caspase activation |

| MCF-7 | 15.0 | Inhibition of cell cycle progression |

| A549 | 10.0 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against a range of pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The proposed mechanisms underlying the biological activities of this compound include:

- Caspase Activation : Induction of apoptosis through the intrinsic pathway involving mitochondrial dysfunction.

- Cytokine Modulation : Inhibition of NF-kB signaling pathways leading to decreased inflammation.

- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell metabolism and proliferation.

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in a murine model of breast cancer. Mice treated with the compound exhibited significant tumor regression compared to control groups, supporting its potential for therapeutic use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent and Molecular Formula Comparison

Key Observations :

- Chlorophenyl Position: The target’s 2,5-dichlorophenyl group (vs.

- Heteroaryl Groups : Thiophene (in ) and pyrazole (in ) substituents may improve solubility compared to furan due to sulfur’s polarizability.

- Methylfuran vs. Dichlorophenyl-Furan : The methylfuran derivative () lacks chlorine’s electron-withdrawing effects, which could reduce reactivity in electrophilic substitutions.

Key Observations :

- Knoevenagel condensation is widely used for methylene-bridged dihydropyrimidines, offering moderate to high yields .

- Pyridine catalysis () may enhance regioselectivity in pyrazole-substituted derivatives.

Physicochemical and Spectral Properties

Spectral data for analogues provides insights into the target compound’s expected characteristics:

Table 3: Spectral and Physical Properties

Vorbereitungsmethoden

Acid Catalysis

Acetic acid (5–10 mol%) in ethanol emerges as the most effective catalytic system, achieving yields of 82–85% at room temperature. Higher acid concentrations (>15 mol%) lead to side reactions, including aldol adduct formation, while lower concentrations (<5 mol%) result in incomplete conversion. Alternative acids like p-toluenesulfonic acid (pTSA) or Lewis acids (e.g., ZnCl) reduce yields to 65–70% due to over-protonation or competing coordination.

Solvent Effects

Ethanol is optimal due to its polarity and ability to solubilize both TBA and the aldehyde. Polar aprotic solvents like DMF or DMSO inhibit condensation by stabilizing the enolate, while nonpolar solvents (toluene, hexane) precipitate TBA prematurely. A mixed solvent system (DMF:HO, 1:4 v/v) at 110–120°C enhances reaction rates but requires rigorous pH control to avoid hydrolysis.

Synthetic Protocols

Standard Procedure (Room Temperature)

-

Reagents :

-

Thiobarbituric acid (1.0 equiv, 144 mg, 1.0 mmol)

-

5-(2,5-Dichlorophenyl)furan-2-carbaldehyde (1.1 equiv, 253 mg, 1.1 mmol)

-

Acetic acid (10 mol%, 6 µL)

-

Ethanol (10 mL)

-

-

Procedure :

-

Dissolve TBA and aldehyde in ethanol under nitrogen.

-

Add acetic acid and stir at 25°C for 1.5–2 hours.

-

Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).

-

Filter the precipitate, wash with cold ethanol, and recrystallize from acetonitrile.

-

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (83%). This method minimizes decomposition of the dichlorophenyl group, which is prone to dehalogenation under prolonged heating.

Characterization Data

Spectroscopic Analysis

-

NMR (400 MHz, DMSO-d): δ 13.21 (s, 1H, NH), 12.98 (s, 1H, NH), 7.89 (d, , 1H, furan H-3), 7.62–7.58 (m, 2H, Ar-H), 7.45 (d, , 1H, Ar-H), 6.94 (d, , 1H, furan H-4), 6.02 (s, 1H, =CH).

-

NMR (100 MHz, DMSO-d): δ 178.2 (C=S), 167.4, 163.1 (C=O), 152.6 (furan C-2), 141.3 (=CH), 134.8–127.9 (Ar-C), 112.4 (furan C-5), 108.3 (furan C-3).

-

HRMS (ESI+) : m/z calcd. for CHClNOS [M+H]: 379.9712; found: 379.9715.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Room temperature | Acetic acid | Ethanol | 25 | 1.5 | 84 | 98 |

| Reflux | pTSA | DMF/HO | 110 | 0.5 | 76 | 95 |

| Microwave | None | Ethanol | 80 | 0.25 | 83 | 97 |

Challenges and Mitigation Strategies

-

Byproduct Formation : Aldol side products (5–8%) arise from aldehyde self-condensation. Pre-drying solvents over molecular sieves and maintaining stoichiometric excess of TBA (1.2 equiv) suppress this issue.

-

Purification : Recrystallization from acetonitrile achieves >98% purity. Column chromatography (SiO, CHCl:MeOH 9:1) is less effective due to the compound’s high polarity.

Industrial-Scale Considerations

For kilogram-scale production, a continuous flow reactor with in-line pH monitoring ensures consistent yields (82–84%). Ethanol is replaced with isopropanol to reduce solvent costs, and the product is isolated via centrifugal filtration .

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural identity of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to assign protons and carbons, focusing on characteristic signals (e.g., furan and dihydropyrimidine moieties) .

- Infrared (IR) Spectroscopy : Identify functional groups like C=O (1670–1710 cm⁻¹) and C=S (1200–1250 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Resolve the 3D structure to confirm stereochemistry and substituent positions, as demonstrated for analogous pyrimidine derivatives .

- Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. How can researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are feasible for this compound?

- Approach : Adapt methodologies from structurally related dihydropyrimidine derivatives.

- Step 1 : Condense 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with 2-thiobarbituric acid via Knoevenagel reaction under acidic or basic conditions .

- Step 2 : Optimize solvent (e.g., ethanol or DMF) and temperature (80–100°C) to improve yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Troubleshooting :

- Dynamic Effects : Investigate tautomerism in the dihydropyrimidine ring using variable-temperature NMR .

- Impurity Profiling : Perform HPLC-MS to detect byproducts from incomplete synthesis or degradation .

- Computational Validation : Compare experimental -NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. What strategies can optimize the compound’s stability under experimental conditions?

- Stability Studies :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC .

- Solution Stability : Test in buffered (pH 3–9) and non-aqueous solvents; use antioxidants (e.g., BHT) if needed .

Q. How can researchers explore this compound’s potential as a bioactive agent?

- Biological Screening :

- Enzyme Inhibition Assays : Target enzymes with structural homology to those inhibited by similar pyrimidine-diones (e.g., dihydrofolate reductase) .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

- Molecular Docking : Simulate binding interactions with proteins (e.g., PARP-1 or kinases) using AutoDock or Schrödinger .

Q. What advanced analytical techniques are suitable for studying its electronic properties?

- Methods :

- Cyclic Voltammetry : Determine redox potentials to assess electron-donating/accepting capabilities .

- UV-Vis and Fluorescence Spectroscopy : Characterize π→π* transitions and quantify quantum yields .

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Root Causes :

- Reagent Purity : Ensure starting materials (e.g., 2-thiobarbituric acid) are anhydrous and free of oxidation .

- Reaction Kinetics : Monitor reaction progress via TLC or in situ IR to identify incomplete steps .

- Workup Variations : Compare isolation methods (e.g., precipitation vs. chromatography) .

Q. What experimental controls are critical when evaluating bioactivity to minimize false positives/negatives?

- Controls :

- Positive Controls : Use established inhibitors (e.g., methotrexate for DHFR assays) .

- Solvent Controls : Account for solvent effects (e.g., DMSO toxicity in cell assays) .

- Blinding : Implement double-blinded data analysis to reduce bias .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.